molecular formula C10H14ClNO B13054925 (1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL

Cat. No.: B13054925
M. Wt: 199.68 g/mol
InChI Key: HKFFNDYCESEXKQ-XCBNKYQSSA-N
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Description

(1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-methylbenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired chiral amine alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like sodium methoxide or potassium cyanide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL: A diastereomer with different stereochemistry.

    (1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL: Another diastereomer with distinct properties.

    (1S,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL: The enantiomer of the compound.

Uniqueness

(1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its diastereomers and enantiomers.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(4-chloro-3-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1

InChI Key

HKFFNDYCESEXKQ-XCBNKYQSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H]([C@@H](C)O)N)Cl

Canonical SMILES

CC1=C(C=CC(=C1)C(C(C)O)N)Cl

Origin of Product

United States

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